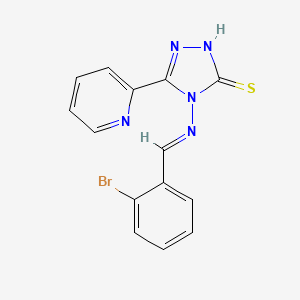![molecular formula C24H23N3O5S3 B12027328 2-((5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid CAS No. 623935-31-9](/img/structure/B12027328.png)
2-((5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5Z)-4-オキソ-5-{[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチレン}-2-チオキソ-1,3-チアゾリジン-3-イル)エタンスルホン酸は、チアゾリジノン環、ピラゾール環、およびスルホン酸基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-((5Z)-4-オキソ-5-{[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチレン}-2-チオキソ-1,3-チアゾリジン-3-イル)エタンスルホン酸の合成は通常、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
ピラゾール環の形成: これは、適切なジケトンとヒドラジン誘導体を反応させることで実現できます。
チアゾリジノン環の形成: これは、チオ尿素誘導体とカルボニル化合物を反応させることにより行われます。
ピラゾール環とチアゾリジノン環のカップリング: このステップでは、適切なアルデヒドを使用して2つの環間にメチレンブリッジを形成します。
スルホン酸基の導入: これは、チアゾリジノン環に結合したエタン鎖のスルホン化によって行うことができます。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために上記の合成経路の最適化を伴う可能性が高いでしょう。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、および再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジノン環とピラゾール環で酸化反応を受ける可能性があります。
還元: 構造中に存在するカルボニル基で還元反応が発生する可能性があります。
置換: この化合物の芳香環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用できます。
置換: 求電子置換は、ルイス酸触媒の存在下でハロゲン(Cl2、Br2)などの試薬によって促進できます。
主要な生成物
酸化: チアゾリジノン環とピラゾール環の酸化誘導体。
還元: カルボニル基の還元型、アルコールに達する可能性があります。
置換: 芳香環のハロゲン化誘導体。
科学的研究の応用
化学
触媒作用: この化合物は、配位化学において配位子として使用して、触媒として機能する金属錯体を形成できます。
合成: これは、より複雑な有機分子の合成における中間体として役立ちます。
生物学
酵素阻害: この化合物は、そのユニークな構造のために、特定の酵素の阻害剤として機能する可能性があります。
創薬:
医学
治療薬: がんや炎症性疾患などのさまざまな疾患に対する治療薬としての可能性に関する研究。
産業
材料科学: 導電率や反応性などの特定の特性を持つ新しい材料の開発における使用。
化学製造:
作用機序
2-((5Z)-4-オキソ-5-{[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチレン}-2-チオキソ-1,3-チアゾリジン-3-イル)エタンスルホン酸の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合してその活性を変化させる可能性があります。複数の官能基の存在により、水素結合、疎水性相互作用、共有結合などのさまざまな相互作用に関与できます。これらの相互作用は、生物学的経路を調節し、治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
チアゾリジノン: チアゾリジノン環を持つ化合物、生物活性で知られています。
ピラゾール: ピラゾール環を持つ化合物、医薬品化学でよく使用されます。
スルホン酸: スルホン酸基を持つ化合物、強い酸性と反応性で知られています。
独自性
2-((5Z)-4-オキソ-5-{[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチレン}-2-チオキソ-1,3-チアゾリジン-3-イル)エタンスルホン酸の独自性は、これらの官能基の組み合わせにあります。これは、一連の明確な化学的および生物学的特性を付与します。この組み合わせにより、より単純な化合物では不可能なさまざまな用途と相互作用が可能になります。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, known for their biological activity.
Pyrazoles: Compounds with a pyrazole ring, often used in medicinal chemistry.
Sulfonic Acids: Compounds with a sulfonic acid group, known for their strong acidity and reactivity.
Uniqueness
The uniqueness of 2-((5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
特性
CAS番号 |
623935-31-9 |
|---|---|
分子式 |
C24H23N3O5S3 |
分子量 |
529.7 g/mol |
IUPAC名 |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C24H23N3O5S3/c1-2-13-32-20-10-8-17(9-11-20)22-18(16-27(25-22)19-6-4-3-5-7-19)15-21-23(28)26(24(33)34-21)12-14-35(29,30)31/h3-11,15-16H,2,12-14H2,1H3,(H,29,30,31)/b21-15- |
InChIキー |
LBGGIESGOLRAPE-QNGOZBTKSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4 |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-5-Bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027247.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027261.png)

![4-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12027278.png)
![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027286.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027302.png)

![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027314.png)
![N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12027321.png)
![(5E)-5-[4-(methylsulfanyl)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027324.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide](/img/structure/B12027339.png)

![5-(4-fluorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12027345.png)
